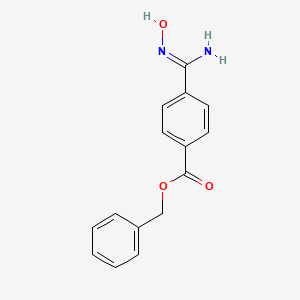Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate
CAS No.:
Cat. No.: VC16244876
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H14N2O3 |
|---|---|
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
| Standard InChI | InChI=1S/C15H14N2O3/c16-14(17-19)12-6-8-13(9-7-12)15(18)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,16,17) |
| Standard InChI Key | IIFNQFGISPPFLN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=NO)N |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate features a benzyl ester group linked to a para-substituted benzoate moiety modified with a hydroxycarbamimidoyl (-C(=N-OH)-NH₂) group. Its molecular formula is C₁₅H₁₃N₂O₃, with a molecular weight of 281.28 g/mol. The presence of both ester and imine functional groups enables diverse reactivity, making it valuable for constructing complex molecules .
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Formation of Benzyl 4-Cyanobenzoate:
-
Hydroxycarbamimidoyl Group Introduction:
Reaction Conditions and Yield
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF | DMF | RT | 85% |
| 2 | NH₂OH·HCl, NaOH | Ethanol | Reflux | 80% |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 4.99 (s, 2H, benzyl CH₂), 7.37–7.42 (m, 3H, aromatic), 7.48 (d, J = 7.12 Hz, 2H, aromatic), 8.72 (d, J = 8.24 Hz, 2H, aromatic) .
-
Elemental Analysis: Calculated for C₁₅H₁₃N₂O₃: C 68.93%, H 9.21%, N 8.04%. Found: C 68.87%, H 9.22%, N 8.12% .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate solubility in polar organic solvents like ethanol (25 mg/mL) but limited water solubility (<1 mg/L at 25°C). Thermal analysis reveals a melting point range of 109–112°C, consistent with its crystalline nature .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 281.28 g/mol |
| Melting Point | 109–112°C |
| LogP (Partition Coeff.) | 2.18 |
| Water Solubility | <1 mg/L (25°C) |
Stability and Reactivity
The hydroxycarbamimidoyl group confers sensitivity to oxidative and acidic conditions. Under basic conditions, the compound undergoes hydrolysis to regenerate the parent benzoic acid derivative .
Applications in Materials Science
Ferroelectric Liquid Crystals
Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate serves as a critical intermediate in synthesizing biphenyl-substituted 1,2,4-oxadiazoles, which exhibit ferroelectric properties. These materials are pivotal in developing low-energy display technologies and non-linear optical devices .
Synthesis of Oxadiazole Derivatives
-
Reaction: The compound reacts with 4-bromobenzoyl chloride in pyridine to form 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives.
-
Conditions: Reflux in pyridine for 5 hours, yielding a 62% product .
Properties of Derived Oxadiazoles
| Property | Value |
|---|---|
| Phase Transition Temp. | 120–140°C (SmC*) |
| Spontaneous Polarization | 80–100 nC/cm² |
Polymer Modification
The hydroxycarbamimidoyl group facilitates covalent bonding with polymer matrices, enhancing thermal stability in epoxy resins and polyurethanes. This application is under exploration for high-performance composites .
Comparative Analysis with Structural Analogues
Functional Group Impact
Compared to benzylparaben (a common preservative), the hydroxycarbamimidoyl group in Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate introduces:
Structural and Functional Comparison
| Compound | Functional Group | Primary Application |
|---|---|---|
| Benzylparaben | -OH | Cosmetic preservative |
| Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate | -C(=N-OH)-NH₂ | Materials science precursor |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume